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Compound of Interest

Compound Name: 2,3-Diethylpyrazine

Cat. No.: B107213

Application Notes: 2,3-Diethylpyrazine in the
Food Industry
Introduction

2,3-Diethylpyrazine (CAS: 15707-24-1) is a vital heterocyclic aromatic compound used
extensively as a flavoring agent in the food and beverage industry.[1] As a member of the
alkylpyrazine family, it is renowned for its potent ability to impart desirable roasted, nutty, and
earthy flavor notes, which are characteristic of many cooked foods.[1][2][3] This compound
naturally occurs in foods that undergo thermal processing, such as roasting or baking, and is
formed through Maillard reactions.[1][4] Its presence has been identified in roasted coffee
beans, baked potatoes, and toasted sesame seeds.[5]

These application notes provide researchers, scientists, and formulation professionals with a
comprehensive overview of 2,3-diethylpyrazine, including its physicochemical properties,
sensory profile, regulatory status, and detailed protocols for its application and analysis.

Physicochemical Properties and Regulatory
Information

2,3-Diethylpyrazine is a pale yellow liquid with a high flavor impact.[6] It is recognized as safe
for its intended use by major international regulatory bodies.
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Table 1: Physicochemical and Regulatory Data for 2,3-Diethylpyrazine

Property | Identifier Value / Status Reference(s)
Chemical Name 2,3-Diethylpyrazine [7]
Synonym(s) Shoyu Pyrazine [1]

CAS Number 15707-24-1 [7]
Molecular Formula CsH12N2 [7]
Molecular Weight 136.19 g/mol [7]

Boiling Point 180-182 °C [5]
Density 0.963 g/mL at 25 °C [5]
Refractive Index n20/D 1.5 [5]

FEMA Number 3136 [71[8]
JECFA Number 771 [7119]
FEMA GRAS Status Generally Recognized as Safe  [8][10][11]

No safety concern at current
JECFA Evaluation (2001) levels of intake when used as [71[°1[12]

a flavouring agent.

Sensory Profile and Food Applications

2,3-Diethylpyrazine is highly valued for its complex flavor profile, which varies with
concentration. Its potency is demonstrated by a very low odor threshold.

Table 2: Sensory Characteristics and Typical Applications
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Sensory Descriptor Threshold / Concentration Key Food Applications

Odor Threshold in Water: Coffee, Chocolate, Cocoa-
Roasted, Nutty, Earthy o

~0.04 parts per billion (ppb) based products

Typical Use Level: 0.1 - 10 Baked Goods (e.g., bread,
Cocoa, Coffee notes o

parts per million (ppm) cereals), Snack Foods

o Savory Seasonings, Meat
At 0.10% in dipropylene glycol: )
Raw Nutty, Green Pepper Products (especially roasted or
raw nutty, green pepper ] )
grilled profiles)

At 10.00 ppm: Musty, raw, Soy Sauce ("Shoyu™) and other

Earthy, Potato, Hazelnut ) ] ]
slight nutty, slight radish fermented products

References:[1][2][6][10]

Logical Framework for Application

The utility of 2,3-diethylpyrazine stems from its formation during cooking processes, its potent
sensory characteristics, and its wide acceptance for food use. This relationship allows flavorists
to add or enhance cooked notes in processed foods where natural flavor development may be

limited.
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Caption: Logical flow from formation to industrial application of 2,3-diethylpyrazine.
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Protocol for Application: Flavor Formulation
Guidelines

When incorporating 2,3-diethylpyrazine into a food product, the following guidelines should be
considered:

e Solvent Selection: Due to its potency, 2,3-diethylpyrazine is typically used in a diluted form.
Common solvents include propylene glycol (PG), ethanol, or vegetable oil, depending on the
food matrix (aqueous or lipid-based). A 0.1% to 1.0% stock solution is recommended for
initial trials.

» Dosage Trials: Start with dosage levels at the lower end of the typical range (e.g., 0.1 ppm in
the final product) and incrementally increase. The flavor profile can change significantly with
concentration, from pleasant roasted notes at low levels to potentially harsh or raw notes at
higher levels.

o Matrix Effects: The food matrix can significantly impact the perception of the flavor. Fats and
proteins can encapsulate the molecule, reducing its volatility and flavor release. Sensory
evaluation in the final product base is critical.

o Flavor Synergy: 2,3-Diethylpyrazine is most effective when used as part of a complete
flavor system. It pairs well with other pyrazines (e.g., 2,5-dimethylpyrazine), furans, and
sulfur compounds to create more authentic and complex profiles, such as those found in
coffee or grilled meat.

Protocol for Analysis: Quantification in a Food
Matrix via HS-SPME-GC-MS

This protocol outlines the quantitative analysis of 2,3-diethylpyrazine in a food product (e.g., a
savory snack seasoning) using Headspace Solid-Phase Microextraction (HS-SPME) coupled
with Gas Chromatography-Mass Spectrometry (GC-MS).

6.1 Principle Volatile compounds, including 2,3-diethylpyrazine, are partitioned from the
sample matrix into the headspace of a sealed vial. An SPME fiber adsorbs these analytes,
which are then thermally desorbed into the GC inlet for separation and detection by MS.
Quantification is achieved using an internal standard.
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6.2 Apparatus and Reagents

e Apparatus: GC-MS system with a heated injection port, SPME autosampler, 20 mL
headspace vials with PTFE/silicone septa, analytical balance.

o SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

o Reagents: 2,3-Diethylpyrazine analytical standard, internal standard (e.g., 2-methyl-3-

heptanone or a deuterated pyrazine analog), saturated sodium chloride (NaCl) solution,
deionized water.

6.3 Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

1. Sample Preparation
- Weigh 2g sample into 20mL vial
- Add 5mL deionized water
- Add 2g NaCl
- Spike with Internal Standard

l

2. Incubation & Equilibration
- Seal vial immediately

- Incubate at 60°C for 20 min

- Agitate to release volatiles

l

3. HS-SPME Extraction
- Expose DVB/CAR/PDMS fiber
to headspace for 30 min at 60°C

l

4. Desorption & Injection
- Retract fiber
- Insert into GC inlet (250°C)
- Desorb for 5 min

:

5. GC-MS Analysis
- Separate on DB-5ms column
- Detect via Mass Spectrometer
(Scan or SIM mode)

l

6. Data Processing
- Integrate peak areas
- Calculate concentration vs.
internal standard

Click to download full resolution via product page

Caption: Workflow for the analysis of 2,3-diethylpyrazine via HS-SPME-GC-MS.

6.4 Detailed Procedure
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» Calibration Curve: Prepare a series of calibration standards in deionized water (0.1 to 20
ppb). Add a fixed amount of internal standard to each. Analyze as described below to
establish a calibration curve.

e Sample Preparation:

[e]

Weigh 2.0 + 0.1 g of the homogenized food sample into a 20 mL headspace vial.

Add 5.0 mL of deionized water.

o

[¢]

Add 2.0 g of NaCl to increase the volatility of the analytes.

[¢]

Spike the sample with a known concentration of the internal standard.

[e]

Immediately seal the vial with a PTFE/silicone septum cap.
e HS-SPME Procedure:

o Place the vial in the autosampler tray.

o Equilibrate the sample at 60°C for 20 minutes with agitation.

o Expose the SPME fiber to the headspace for 30 minutes at 60°C.
e GC-MS Analysis:

o After extraction, retract the fiber and immediately inject it into the GC inlet, which is held at
250°C.

o Desorb for 5 minutes in splitless mode.
o GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

o Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to
240°C at 20°C/min (hold for 5 min).

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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o MS Conditions: Use Electron lonization (El) at 70 eV. For quantification, use Selected lon
Monitoring (SIM) mode. Key ions for 2,3-diethylpyrazine (m/z) are typically its molecular
ion (136) and a major fragment ion (121).

6.5 Data Analysis Identify the 2,3-diethylpyrazine peak based on its retention time and mass
spectrum compared to the analytical standard. Calculate the ratio of the peak area of the
analyte to the peak area of the internal standard. Determine the concentration in the sample by
applying this ratio to the calibration curve.

Role in Complex Flavor Profiles

2,3-Diethylpyrazine rarely acts alone. It is a key contributor to complex flavor profiles, working
in concert with other volatile compounds generated during thermal processing to create a
recognizable and desirable sensory experience.

2,3-Diethylpyrazine
(Nutty, Earthy)

contributes to

Furans Sulfur Compounds Phenols
(Caramel, Sweet) (Roasty, Savory) (Spicy, Smoky)

Roasted Coffee
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Click to download full resolution via product page

Caption: Contribution of 2,3-diethylpyrazine to a complex coffee flavor profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/product/b107213?utm_src=pdf-body-img
https://www.benchchem.com/product/b107213?utm_src=pdf-body
https://www.benchchem.com/product/b107213?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

e 1. Buy Bulk - 2,3-Diethylpyrazine | Wholesale Supplier [sinofoodsupply.com]

e 2. nbinno.com [nbinno.com]

3. adv-bio.com [adv-bio.com]

e 4. adv-bio.com [adv-bio.com]

» 5. scientificlabs.co.uk [scientificlabs.co.uk]

e 6. shoyu pyrazine, 15707-24-1 [thegoodscentscompany.com]

e 7. 2,3-Diethylpyrazine | C8H12N2 | CID 27458 - PubChem [pubchem.ncbi.nim.nih.gov]
» 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

e 9. JECFA Evaluations-2,3-DIETHYLPYRAZINE- [inchem.org]

» 10. femaflavor.org [femaflavor.org]

e 11. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients
[repository.tno.nl]

e 12. WHO | JECFA [apps.who.int]

 To cite this document: BenchChem. [Use of 2,3-Diethylpyrazine as a flavoring agent in food
industry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107213#use-of-2-3-diethylpyrazine-as-a-flavoring-
agent-in-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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